3-Bromo-5-morpholinopyridin-2-amine
Description
3-Bromo-5-morpholinopyridin-2-amine is a pyridine derivative featuring a bromine atom at position 3, a morpholino group (a six-membered ring containing one oxygen and one nitrogen atom) at position 5, and an amine group at position 2. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties. The bromine atom serves as a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura), while the morpholino group enhances solubility in polar solvents and modulates electron density on the pyridine ring .
Properties
Molecular Formula |
C9H12BrN3O |
|---|---|
Molecular Weight |
258.12 g/mol |
IUPAC Name |
3-bromo-5-morpholin-4-ylpyridin-2-amine |
InChI |
InChI=1S/C9H12BrN3O/c10-8-5-7(6-12-9(8)11)13-1-3-14-4-2-13/h5-6H,1-4H2,(H2,11,12) |
InChI Key |
ZIHPHFBUJVXCNM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=C(N=C2)N)Br |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
3-Bromo-5-morpholinopyridin-2-amine serves as a crucial building block in organic synthesis. It is utilized in:
- Nucleophilic Substitution Reactions : The bromine atom can be replaced by various nucleophiles (e.g., amines, thiols) to form new compounds.
- Cross-Coupling Reactions : It is employed in Suzuki-Miyaura reactions, where it reacts with arylboronic acids in the presence of palladium catalysts to produce biaryl compounds.
Biochemical Research
The compound is significant in studying enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules. Notable applications include:
- Enzyme Inhibition : It has shown potential as an inhibitor for enzymes such as monoamine oxidase B (MAO-B), impacting neurotransmitter metabolism.
- Receptor Interaction : Acts as a ligand for specific receptors involved in signaling pathways, influencing gene expression and cellular responses.
Medicinal Chemistry
In drug discovery, 3-Bromo-5-morpholinopyridin-2-amine is explored for its therapeutic potential:
- Anticancer Properties : Research indicates that it can inhibit cancer cell proliferation through mechanisms like apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : Its inhibition of MAO-B suggests potential benefits in neurodegenerative diseases by maintaining neuroprotective neurotransmitter levels.
Inhibition of MAO-B
A study demonstrated that 3-Bromo-5-morpholinopyridin-2-amine effectively reduces oxidative stress in dopaminergic neurons by inhibiting MAO-B activity. This effect correlates with improved mitochondrial function and reduced cell death under stress conditions.
Antitumor Activity
In vitro studies revealed that this compound significantly decreases the viability of various cancer cell lines, indicating its potential as a therapeutic agent in oncology.
Biological Activities Overview
| Activity Type | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits MAO-B activity | |
| Anticancer | Reduces viability in cancer cell lines | |
| Neuroprotection | Protects dopaminergic neurons from oxidative stress |
Comparison with Similar Compounds
Structural Isomers and Positional Effects
- 5-Bromo-2-morpholinopyridin-3-amine (): This isomer swaps the bromine and morpholino group positions. However, the electron-donating morpholino group at position 2 may deactivate the ring toward electrophilic substitution .
- 3-Amino-2-bromo-5-methylpyridine (): Replacing the morpholino group with a methyl substituent simplifies the structure but reduces polarity. The methyl group’s electron-donating effect is weaker than morpholino, leading to lower solubility in aqueous media. This compound is more reactive in alkylation reactions due to reduced steric bulk .
Halogen-Substituted Analogues
- 3-Bromo-5-chloropyridin-2-amine (): Substituting morpholino with chlorine introduces a stronger electron-withdrawing effect, decreasing the basicity of the amine. The smaller chlorine atom allows for faster cross-coupling reactions compared to bulkier morpholino derivatives .
- 5-Bromo-4-fluoropyridin-2-amine (): Fluorine’s high electronegativity increases ring electron deficiency, enhancing reactivity toward nucleophilic aromatic substitution. However, the absence of a morpholino group reduces solubility in organic-aqueous mixed solvents .
Functional Group Variations
5-Bromo-2-nitropyridin-3-amine ():
The nitro group at position 2 is a strong electron-withdrawing group, significantly reducing the amine’s nucleophilicity. This compound is less reactive in palladium-catalyzed couplings but may exhibit stronger π-π stacking interactions in crystal structures .- 3-Bromo-5-fluoro-2-methoxypyridine (): Methoxy at position 2 provides moderate electron donation, balancing the electron-withdrawing effects of bromine and fluorine. This derivative is more lipophilic than morpholino-containing analogs, favoring blood-brain barrier penetration in drug design .
Comparative Data Table
| Compound Name | Substituents (Positions) | Molecular Weight | Solubility (Polar Solvents) | Reactivity in Cross-Coupling | Key Applications |
|---|---|---|---|---|---|
| 3-Bromo-5-morpholinopyridin-2-amine | Br (3), Morpholino (5), NH₂ (2) | ~261.1 g/mol | High | Moderate | Drug intermediates, Catalysis |
| 5-Bromo-2-morpholinopyridin-3-amine | Br (5), Morpholino (2), NH₂ (3) | ~261.1 g/mol | High | Low | Material science |
| 3-Amino-2-bromo-5-methylpyridine | Br (2), NH₂ (3), Me (5) | ~191.0 g/mol | Moderate | High | Agrochemical synthesis |
| 3-Bromo-5-chloropyridin-2-amine | Br (3), Cl (5), NH₂ (2) | ~207.4 g/mol | Low | High | Polymer precursors |
| 5-Bromo-4-fluoropyridin-2-amine | Br (5), F (4), NH₂ (2) | ~191.0 g/mol | Moderate | High | Radiopharmaceuticals |
Preparation Methods
Sequential Functionalization via Diazotization and Bromination
Principle : Starting from 2-methoxy-5-aminopyridine, this method involves diazotization followed by fluorination and bromination. Adaptation for morpholine substitution replaces fluorination with nucleophilic aromatic substitution (NAS).
Procedure :
-
Diazotization : 2-Methoxy-5-aminopyridine is treated with nitrous acid (HNO₂) in HCl to form a diazonium salt.
-
Morpholine Introduction : The diazonium intermediate reacts with morpholine under basic conditions (e.g., K₂CO₃) at 60–80°C to yield 5-morpholino-2-methoxypyridine.
-
Demethylation : The methoxy group is removed using BBr₃ or HBr/AcOH to generate 5-morpholinopyridin-2-amine.
-
Bromination : Electrophilic bromination with N-bromosuccinimide (NBS) or Br₂ in acetic acid selectively adds bromine at the 3-position.
Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Diazotization | HNO₂, HCl, 0–5°C | 85% | |
| Morpholine substitution | Morpholine, K₂CO₃, DMF, 80°C | 70% | |
| Demethylation | BBr₃, CH₂Cl₂, rt | 90% | |
| Bromination | NBS, AcOH, 50°C | 65% |
Advantages : High regioselectivity for bromination; avoids harsh metal catalysts.
Limitations : Multi-step process with moderate overall yield (~35%).
Palladium-Catalyzed Cross-Coupling
Principle : Utilizing Suzuki-Miyaura or Buchwald-Hartwig couplings to install morpholine on pre-brominated pyridines.
Procedure :
-
Substrate Preparation : 3,5-Dibromopyridin-2-amine is synthesized via bromination of 2-aminopyridine using phenyltrimethylammonium tribromide.
-
Morpholine Coupling : A palladium catalyst (e.g., Pd(OAc)₂/Xantphos) facilitates substitution of the 5-bromo group with morpholine.
Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Bromination | PhNMe₃Br₃, CHCl₃, 30°C | 81% | |
| Coupling | Morpholine, Pd(OAc)₂, Xantphos, Cs₂CO₃, dioxane, 100°C | 75% |
Advantages : High efficiency for morpholine installation; scalable.
Limitations : Requires expensive catalysts; sensitive to oxygen/ moisture.
One-Pot Bromination and Morpholine Substitution
Principle : Concurrent bromination and NAS on a dihalopyridine precursor.
Procedure :
-
Substrate Synthesis : 5-Chloro-3-bromopyridin-2-amine is prepared via regioselective bromination of 2-amino-5-chloropyridine.
-
Morpholine Substitution : The chloro group is displaced by morpholine using K₂CO₃ in DMF at 120°C.
Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Bromination | Br₂, H₂SO₄, 0°C | 68% | |
| Substitution | Morpholine, K₂CO₃, DMF, 120°C | 82% |
Advantages : Fewer steps; high yielding.
Limitations : Limited to substrates with displaceable leaving groups (e.g., Cl).
Comparative Analysis of Methods
| Method | Key Steps | Overall Yield | Cost | Scalability |
|---|---|---|---|---|
| Sequential Functionalization | Diazotization, NAS, bromination | ~35% | Low | Moderate |
| Palladium-Catalyzed | Cross-coupling | ~60% | High | High |
| One-Pot | Bromination + NAS | ~56% | Moderate | High |
Insights :
-
Palladium-catalyzed methods offer superior yields but require stringent conditions.
-
One-pot approaches balance cost and efficiency, ideal for industrial applications.
Challenges and Innovations
-
Regioselectivity : Bromination at the 3-position is favored due to directing effects of the amine and morpholine groups.
-
Side Reactions : Over-bromination or deamination can occur; controlled stoichiometry and low temperatures mitigate this.
-
Green Chemistry : Recent advances use ionic liquids or microwaves to accelerate morpholine substitution, reducing reaction times by 50% .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Bromo-5-morpholinopyridin-2-amine, and what intermediates are critical?
- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. A key intermediate is 5-bromo-2-aminopyridine, which undergoes morpholine substitution at the 5-position. For example, Suzuki-Miyaura coupling with morpholine derivatives or Buchwald-Hartwig amination may be employed. Reaction optimization (e.g., ligand selection, temperature control) is essential to minimize byproducts like dehalogenated species .
Q. How can researchers confirm the structural integrity of 3-Bromo-5-morpholinopyridin-2-amine?
- Methodological Answer : X-ray crystallography (as demonstrated for 3-Bromopyridin-2-amine in ) provides definitive structural confirmation. Alternatively, use / NMR to verify substitution patterns:
- Expected NMR signals :
- Pyridine ring protons: δ 6.5–8.5 ppm (split due to bromine and morpholine substituents).
- Morpholine protons: δ 3.6–3.8 ppm (N–CH) and δ 2.8–3.0 ppm (O–CH).
- High-resolution mass spectrometry (HRMS) should match the molecular formula (M.W. 258.12) .
Q. What purification strategies are effective for isolating 3-Bromo-5-morpholinopyridin-2-amine?
- Methodological Answer : Column chromatography using silica gel with gradients of ethyl acetate/hexane (for non-polar impurities) or recrystallization from ethanol/water mixtures (for polar byproducts) are standard. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) to ensure >95% purity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reaction yields during scale-up synthesis?
- Methodological Answer : Low yields in cross-coupling reactions (e.g., Suzuki-Miyaura) often arise from inefficient catalyst turnover or competing side reactions. Optimize:
- Catalyst system : Use Pd(OAc) with SPhos or XPhos ligands to enhance stability.
- Solvent choice : Replace 1,4-dioxane with toluene for better solubility of intermediates.
- Temperature : Maintain 85–95°C to balance reaction rate and catalyst decomposition .
Q. What computational methods predict the reactivity of 3-Bromo-5-morpholinopyridin-2-amine in C–N bond-forming reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for nucleophilic substitution. Key parameters:
- Electrostatic potential maps : Identify electron-deficient carbons prone to nucleophilic attack.
- Activation energy barriers : Compare pathways for morpholine vs. competing amines. Validate predictions with kinetic studies (e.g., Arrhenius plots) .
Q. How do researchers address conflicting spectroscopic data in structural analogs?
- Methodological Answer : For analogs like 5-Bromo-6-methylpyridin-2-amine ( ), discrepancies in NMR may arise from tautomerism or solvent effects. Use:
- Variable-temperature NMR : Identify dynamic equilibria (e.g., amine proton exchange).
- 2D NMR (COSY, NOESY) : Resolve overlapping signals caused by substituent proximity .
Q. What safety protocols mitigate risks during large-scale handling of 3-Bromo-5-morpholinopyridin-2-amine?
- Methodological Answer :
- Storage : Keep under inert gas (N) in amber glass containers at –20°C to prevent bromine displacement or oxidation.
- Exposure control : Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation/contact.
- Spill management : Neutralize with activated charcoal and dispose as halogenated waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
